Dienoestrol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Dienoestrol often involves complex organic reactions, such as Diels-Alder reactions. These reactions are crucial for constructing cyclic compounds and have been widely studied for their efficiency and selectivity in forming chemical bonds. For instance, the total synthesis of xestodecalactone A utilized a Diels-Alder strategy, highlighting the importance of dienophiles in assembling complex molecular scaffolds (Yoshino, Ng, & Danishefsky, 2006).
Molecular Structure Analysis
Dienoestrol's molecular structure, like those of other sterols, involves a complex arrangement of atoms that determine its chemical behavior and interaction with biological systems. The biosynthesis of cholesterol and other sterols provides insight into the molecular structures and the pathways leading to their formation, showcasing the intricate mechanisms involved in the annulation processes and the formation of sterol skeletons (Nes, 2011).
Chemical Reactions and Properties
Dienoestrol and its analogs undergo various chemical reactions, including oxidation and co-oxidation, which are catalyzed by enzymes like prostaglandin synthase. These reactions are significant for understanding the metabolic pathways and the formation of reactive intermediates, which may have implications for their biological activities (Degen, Metzler, & Sivarajah, 1986).
Physical Properties Analysis
The physical properties of compounds similar to Dienoestrol, such as their solubility, melting points, and stability, are crucial for their application in various fields. The study of these properties helps in understanding the conditions under which these compounds can be used and stored effectively.
Chemical Properties Analysis
The chemical properties of Dienoestrol, including its reactivity with other compounds, its acidity or basicity, and its behavior under different chemical conditions, are essential for predicting its interactions and potential uses. Studies focusing on the cycloaddition reactions of related compounds provide valuable insights into the chemical behavior and reactivity of Dienoestrol analogs (Harmata & Sharma, 2000).
Scientific Research Applications
Colorimetric Estimation of Oestrogens : Dienoestrol is used in scientific research for the colorimetric estimation of oestrogens, aiding in the measurement and analysis of estrogen levels (Malpress, 1945).
Effect on Endometrial Tissue : It has a direct action on endometrial tissue, showing a progestogenic response that includes decidualization, increased prolactin production, and growth retardation. This effect could suppress the growth of endometriotic implants (Okada et al., 2001).
Treatment of Menopausal Disturbances : Dienoestrol is used in the treatment of menopausal disturbances, termination of lactation, and potentially in the treatment of carcinoma of the prostate (Thomas, 1945).
Inhibiting Lactation : It is effective in inhibiting lactation and treating engorged breasts, requiring a much smaller dose compared to stilboestrol (Smart, 1942).
Treatment of Endometriosis : Dienoestrol shows therapeutic effects on experimental endometriosis in rats, reducing endometrial implant volume and ameliorating immune system alterations (Katsuki et al., 1998).
Potential Anticancer Activity : While its anticancer activity is still being studied, dienoestrol shows promise in the treatment of endometriosis (Katsuki et al., 1997).
Binding with Intra- and Extracellular Proteins : Its properties in binding with proteins may be linked to its clinical profile for treating estrogen withdrawal symptoms (Bergink, 1984).
Potential Genotoxic Mechanism : Dienoestrol has been shown to cause genetic damage in several in vitro systems, suggesting a possible genotoxic mechanism (Metzler, 1981).
Inhibition of Thyroidal Iodine Release : In patients with hyperthyroidism, dienoestrol treatment inhibits thyroidal iodine release (Zaninovich et al., 1979).
Treatment of Urinary Incontinence : Dienoestrol cream improves symptoms in many women with urinary incontinence (Brieger et al., 1995).
Metabolism Studies : It has been isolated from rabbit urine during metabolism experiments (Simpson & Smith, 1948).
properties
IUPAC Name |
4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-SCGPFSFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873495 | |
Record name | (E,E)-Dienestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS. | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA., ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/, At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/ | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
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Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dienestrol | |
Color/Form |
MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |
CAS RN |
13029-44-2, 84-17-3 | |
Record name | 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13029-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dienestrol [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173 | |
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Record name | Dienestrol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442 | |
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Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
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Record name | dienestrol | |
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Record name | (E,E)-Dienestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |
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Record name | Dienestrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381 | |
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Record name | DIENESTROL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRW32X4U1F | |
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Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/ | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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